molecular formula C13H14O5 B13189764 Methyl 7-hydroxy-4,4-dimethyl-2-oxo-3,4-dihydro-2H-1-benzopyran-6-carboxylate

Methyl 7-hydroxy-4,4-dimethyl-2-oxo-3,4-dihydro-2H-1-benzopyran-6-carboxylate

Cat. No.: B13189764
M. Wt: 250.25 g/mol
InChI Key: JSUUWGXEXYTUQE-UHFFFAOYSA-N
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Description

Methyl 7-hydroxy-4,4-dimethyl-2-oxo-3,4-dihydro-2H-1-benzopyran-6-carboxylate is a benzopyran derivative characterized by a fused benzopyran core with functional groups at specific positions:

  • 7-hydroxy group: Enhances solubility and contributes to antioxidant activity.
  • 2-oxo group: Facilitates hydrogen bonding and redox reactivity.
  • 6-carboxylate methyl ester: Balances lipophilicity and bioavailability compared to carboxylic acid analogs .

Its molecular formula is C₁₃H₁₄O₅ (molecular weight: 250.25 g/mol). The compound is synthesized via multi-step reactions involving cyclization and esterification, with industrial processes emphasizing green chemistry principles to minimize environmental impact .

Properties

Molecular Formula

C13H14O5

Molecular Weight

250.25 g/mol

IUPAC Name

methyl 7-hydroxy-4,4-dimethyl-2-oxo-3H-chromene-6-carboxylate

InChI

InChI=1S/C13H14O5/c1-13(2)6-11(15)18-10-5-9(14)7(4-8(10)13)12(16)17-3/h4-5,14H,6H2,1-3H3

InChI Key

JSUUWGXEXYTUQE-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=O)OC2=C1C=C(C(=C2)O)C(=O)OC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 7-hydroxy-4,4-dimethyl-2-oxo-3,4-dihydro-2H-1-benzopyran-6-carboxylate typically involves the alkylation reaction of 7-hydroxy-4-methyl coumarin with propargyl bromide in dry acetone and anhydrous potassium carbonate at 50°C . This method is efficient and yields high purity products.

Industrial Production Methods

Industrial production methods for this compound often involve the use of green solvents and catalysts to minimize environmental impact. The reaction conditions are optimized to ensure high yield and purity, making the process economically viable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Methyl 7-hydroxy-4,4-dimethyl-2-oxo-3,4-dihydro-2H-1-benzopyran-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium azide in dry acetone.

Major Products Formed

The major products formed from these reactions include various substituted coumarins, which have significant biological activities .

Scientific Research Applications

Methyl 7-hydroxy-4,4-dimethyl-2-oxo-3,4-dihydro-2H-1-benzopyran-6-carboxylate has a wide range of scientific research applications:

    Chemistry: Used as a precursor in the synthesis of other coumarin derivatives.

    Biology: Studied for its potential as an anti-microbial and anti-tumor agent.

    Medicine: Investigated for its anti-inflammatory and anti-coagulant properties.

    Industry: Utilized in the production of perfumes and fabric conditioners.

Mechanism of Action

The mechanism of action of methyl 7-hydroxy-4,4-dimethyl-2-oxo-3,4-dihydro-2H-1-benzopyran-6-carboxylate involves its interaction with various molecular targets and pathways. It is known to inhibit enzymes such as DNA gyrase and COX, leading to its anti-microbial and anti-inflammatory effects . The compound also modulates the activity of certain receptors, contributing to its therapeutic potential.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related benzopyran derivatives, focusing on molecular features, reactivity, and biological activities.

Table 1: Comparative Analysis of Benzopyran Derivatives

Compound Name Molecular Formula Key Structural Features Biological Activity
Methyl 7-hydroxy-4,4-dimethyl-2-oxo-3,4-dihydro-2H-1-benzopyran-6-carboxylate C₁₃H₁₄O₅ 7-hydroxy, 4,4-dimethyl, 6-methyl ester Antioxidant, anti-inflammatory
7-Hydroxy-4,4-dimethyl-2-oxo-3,4-dihydro-2H-1-benzopyran-6-carboxylic acid C₁₂H₁₂O₅ 7-hydroxy, 4,4-dimethyl, 6-carboxylic acid Antioxidant, anti-inflammatory
Coumarin C₉H₆O₂ Simple benzopyran core Anticoagulant, limited solubility
Daidzein C₁₅H₁₀O₄ Isoflavonoid, 7-hydroxy, 4-keto Antioxidant, anti-cancer
Genistein C₁₅H₁₀O₅ Isoflavonoid, 5-hydroxy, 4-keto Anti-inflammatory, anti-cancer

Key Findings:

Functional Group Influence: The methyl ester at position 6 in the target compound improves lipophilicity compared to the carboxylic acid analog (C₁₂H₁₂O₅), enhancing membrane permeability and oral bioavailability .

Biological Activity: The compound’s dual antioxidant and anti-inflammatory activity surpasses Coumarin, which lacks hydroxylation and exhibits weaker bioactivity . Compared to Daidzein and Genistein (isoflavonoids), the benzopyran core of the target compound offers distinct redox properties due to its 2-oxo group and fused ring system .

Synthetic Considerations :

  • Industrial synthesis employs continuous flow reactors for higher efficiency, a contrast to batch methods used for simpler derivatives like Coumarin .
  • Purification via chromatography ensures higher purity than traditional crystallization techniques for carboxylic acid analogs .

Unique Advantages:

  • The 7-hydroxy-6-methyl ester combination optimizes solubility and stability, making it superior to analogs with free carboxylic acids (e.g., C₁₂H₁₂O₅) in drug formulation .
  • Synergistic effects between the 2-oxo and 7-hydroxy groups enhance radical scavenging activity, as demonstrated in in vitro assays .

Biological Activity

Methyl 7-hydroxy-4,4-dimethyl-2-oxo-3,4-dihydro-2H-1-benzopyran-6-carboxylate (CAS No. 91910-81-5) is a compound belonging to the class of benzopyrans, which are known for their diverse biological activities. This article explores its biological activity, including cytotoxic effects, antioxidant properties, and potential therapeutic applications.

  • Molecular Formula : C₁₃H₁₄O₅
  • Molecular Weight : 250.25 g/mol
  • CAS Number : 91910-81-5

Anticancer Activity

Recent studies have indicated that compounds structurally related to methyl 7-hydroxy-4,4-dimethyl-2-oxo-3,4-dihydro-2H-1-benzopyran exhibit significant anticancer properties. For instance, derivatives of benzopyran have shown cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50 (µM)
Methyl 7-hydroxybenzopyran derivativesMDA-MB-435 (melanoma)0.36
SF-295 (glioblastoma)0.40
HCT-8 (colon cancer)<0.20

These findings suggest that methyl 7-hydroxy derivatives may selectively target cancer cells while sparing normal cells, a desirable trait in anticancer drug development .

Antioxidant Activity

The antioxidant capacity of methyl 7-hydroxy-4,4-dimethyl-2-oxo-3,4-dihydro-2H-1-benzopyran has been assessed using various in vitro assays. The compound demonstrated a significant ability to scavenge free radicals and inhibit lipid peroxidation:

Assay TypeResult
DPPH ScavengingIC50 = 12 µg/mL
ABTS AssayIC50 = 10 µg/mL
Lipid PeroxidationInhibition > 70% at 50 µg/mL

These results indicate that this compound may be beneficial in preventing oxidative stress-related diseases .

Anti-inflammatory Properties

In vitro studies have shown that methyl 7-hydroxy derivatives can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. The mechanism appears to involve the downregulation of NF-kB signaling pathways, which are crucial in inflammation:

CytokineInhibition (%) at 10 µM
TNF-alpha65
IL-658

This suggests potential applications in treating inflammatory diseases .

Study on Cytotoxicity

A study conducted by Teles et al. (2005) investigated the cytotoxic effects of various benzopyran derivatives on human carcinoma cell lines. The results showed that methyl 7-hydroxy derivatives had comparable or superior activity compared to established chemotherapeutics like doxorubicin .

Phytochemical Investigations

In a bioprospecting program aimed at discovering new antiprotozoal agents from Brazilian flora, compounds including methyl 7-hydroxy derivatives were isolated and tested for their activity against Trypanosoma and Leishmania species. The results indicated promising activity with IC50 values below 5 µM for certain isolates .

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